2-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
CAS No.: 327038-69-7
Cat. No.: VC5204909
Molecular Formula: C16H10ClN3OS2
Molecular Weight: 359.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327038-69-7 |
|---|---|
| Molecular Formula | C16H10ClN3OS2 |
| Molecular Weight | 359.85 |
| IUPAC Name | 2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H10ClN3OS2/c1-8-18-11-6-7-12-14(13(11)22-8)23-16(19-12)20-15(21)9-4-2-3-5-10(9)17/h2-7H,1H3,(H,19,20,21) |
| Standard InChI Key | GENJRUSHOQMWFZ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4Cl |
Introduction
2-Chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic molecule belonging to the class of nitrogen and sulfur-containing heterocycles. This compound features a unique bicyclic structure that incorporates both nitrogen and sulfur atoms, making it of interest in various scientific fields, particularly medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. These may include reactions requiring specific conditions such as controlled temperatures and inert atmospheres (e.g., nitrogen or argon), with solvents like dimethylformamide or dichloromethane to achieve desired yields and purities.
Biological Activity
The structural complexity of this compound suggests potential biological activity, which is often explored in drug discovery contexts. The presence of a chloro group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting specific enzymes.
Characterization Techniques
Characterization of this compound can be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide essential data for confirming the structure and purity of the compound.
Comparison with Similar Compounds
Other compounds with similar structures, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have shown promising antimicrobial and anticancer activities. These derivatives were evaluated for their in vitro antimicrobial activity and anticancer activity against specific cancer cell lines .
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 2-Chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide | Not specified | Not specified | Potential therapeutic applications (cancer, antimicrobial) |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Not specified | Not specified | Antimicrobial and anticancer activities |
| 1-methanesulfonyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}piperidine-4-carboxamide | C16H18N4O3S3 | 410.5 g/mol | Potential therapeutic applications |
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